Coenzyme Q4
Overview
Description
Coenzyme Q4 is a member of the coenzyme Q family, which are essential components of the electron transport chain in mitochondria. These compounds play a crucial role in cellular respiration by shuttling electrons between complexes I or II and complex III of the mitochondrial transport chain. This compound, like other coenzyme Q compounds, is involved in various cellular processes, including energy production and antioxidation .
Mechanism of Action
Target of Action
Coenzyme Q4 (CoQ4) is a key component of the coenzyme Q biosynthesis pathway . It plays a structural role in stabilizing a complex that contains most of the coenzyme Q biosynthesis enzymes . This complex is primarily targeted to the mitochondria , where it plays a crucial role in the electron transport chain .
Biochemical Pathways
CoQ4 is involved in the coenzyme Q biosynthesis pathway . This pathway is responsible for the synthesis of coenzyme Q, an essential component of the electron transport chain. CoQ4, as part of this pathway, contributes to the production of ATP, the cell’s main energy currency. It also plays a role in other cellular processes such as antioxidant defense and pyrimidine biosynthesis .
Pharmacokinetics
It is known that coq4 is less hydrophobic than coq10, which suggests that it may have different absorption, distribution, metabolism, and excretion (adme) properties . The reduced hydrophobicity of CoQ4 may enhance its bioavailability compared to CoQ10 .
Result of Action
The action of CoQ4 results in the efficient production of ATP, supporting various cellular processes . It also acts as an antioxidant, protecting cells from oxidative damage . Furthermore, CoQ4 can functionally substitute for CoQ10 in human cells, performing multiple functions of CoQ10 at markedly lower treatment concentrations .
Action Environment
The action of CoQ4 is influenced by the cellular environment. For instance, its function as an electron carrier is dependent on the presence of other components of the electron transport chain in the mitochondria . Additionally, the efficacy and stability of CoQ4 may be affected by factors such as pH, temperature, and the presence of other molecules in the cell .
Biochemical Analysis
Biochemical Properties
Coenzyme Q4 is involved in several biochemical reactions, primarily within the mitochondria. It functions as an electron carrier, shuttling electrons from complexes I and II to complex III in the electron transport chain. This process is vital for the production of ATP, the primary energy currency of the cell. This compound interacts with various enzymes and proteins, including NADH dehydrogenase (complex I), succinate dehydrogenase (complex II), and cytochrome bc1 complex (complex III). These interactions facilitate the transfer of electrons and the generation of a proton gradient across the mitochondrial membrane, which drives ATP synthesis .
Cellular Effects
This compound has significant effects on cellular processes and functions. It influences cell signaling pathways, gene expression, and cellular metabolism. In cells deficient in coenzyme Q10, this compound can restore ATP levels and support oxidative phosphorylation, thereby maintaining cellular energy homeostasis . Additionally, this compound has been shown to suppress ferroptosis, a form of programmed cell death, by acting as an antioxidant and protecting cells from oxidative damage . High concentrations of this compound can induce reactive oxygen species (ROS) production and apoptosis, highlighting the importance of dosage regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and interacts with key components of the electron transport chain, facilitating electron transfer and ATP production. This compound also participates in redox reactions, accepting and donating electrons to maintain cellular redox balance. Furthermore, this compound can modulate gene expression by influencing the activity of transcription factors and signaling pathways involved in cellular stress responses and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other reactive molecules. Over time, this compound can undergo degradation, leading to a decrease in its effectiveness. Long-term studies have indicated that this compound can have sustained beneficial effects on cellular function, particularly in models of coenzyme Q10 deficiency .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low to moderate doses, this compound has been shown to improve mitochondrial function, enhance ATP production, and reduce oxidative stress. At high doses, this compound can induce adverse effects, including increased ROS production and apoptosis. These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the electron transport chain, pyrimidine biosynthesis, fatty acid oxidation, and sulfide detoxification. It interacts with various enzymes and cofactors, such as NADH dehydrogenase, succinate dehydrogenase, and cytochrome bc1 complex, to facilitate these metabolic processes. This compound also plays a role in maintaining membrane integrity and protecting cells from oxidative damage .
Transport and Distribution
Within cells, this compound is transported and distributed primarily in the mitochondria, where it exerts its effects on the electron transport chain and ATP production. This compound can also be found in other cellular membranes, including the plasma membrane and endoplasmic reticulum. Transporters and binding proteins, such as the mitochondrial translocator protein, facilitate the movement and localization of this compound within cells .
Subcellular Localization
This compound is predominantly localized in the mitochondria, where it is embedded in the inner mitochondrial membrane. This localization is crucial for its role in the electron transport chain and ATP synthesis. This compound may also be present in other subcellular compartments, such as the endoplasmic reticulum and plasma membrane, where it can participate in additional cellular processes. Post-translational modifications and targeting signals help direct this compound to specific cellular locations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of coenzyme Q4 involves the construction of its polyisoprenoid tail and benzoquinone head group. One common method includes the condensation of a suitable quinone precursor with an isoprenoid chain. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the correct assembly of the molecule .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes, where genetically engineered microorganisms are used to produce the compound. These microorganisms are cultured in bioreactors under optimized conditions to maximize yield. The product is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Coenzyme Q4 undergoes several types of chemical reactions, including:
Oxidation and Reduction: this compound can accept and donate electrons, making it a key player in redox reactions within the electron transport chain.
Substitution Reactions: The benzoquinone head group can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typically involve catalysts and controlled temperatures.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of this compound typically yields its fully reduced form, ubiquinol .
Scientific Research Applications
Coenzyme Q4 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study redox reactions and electron transport mechanisms.
Biology: Investigated for its role in cellular respiration and energy production.
Industry: Utilized in the production of dietary supplements and cosmetics due to its antioxidative properties.
Comparison with Similar Compounds
Coenzyme Q10: The most well-known member of the coenzyme Q family, with a longer isoprenoid tail.
Coenzyme Q6: Another member with a shorter isoprenoid tail compared to coenzyme Q10.
Uniqueness: Coenzyme Q4 is unique due to its shorter isoprenoid tail, which makes it less hydrophobic and potentially more bioavailable compared to coenzyme Q10. This property allows this compound to be more easily incorporated into cellular membranes and exert its effects at lower concentrations .
Properties
IUPAC Name |
2,3-dimethoxy-5-methyl-6-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O4/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-17-23(5)18-19-25-24(6)26(30)28(32-7)29(33-8)27(25)31/h12,14,16,18H,9-11,13,15,17,19H2,1-8H3/b21-14+,22-16+,23-18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCJRRDNIMSYNC-INVBOZNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345979 | |
Record name | Coenzyme Q4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ubiquinone-4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006710 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4370-62-1 | |
Record name | CoQ4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4370-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coenzyme Q4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC266773 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266773 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Coenzyme Q4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COENZYME Q4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7G555QPVU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ubiquinone-4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006710 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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